7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is a heterocyclic compound containing an imidazo[1,2-a]pyridine core with a carboxylic acid group at the 3-position and a trifluoromethyl group at the 7-position. This compound is a valuable building block in organic synthesis, serving as a precursor to various biologically active compounds. [, ]
This compound falls under the category of imidazo[1,2-a]pyridines, which are known for their diverse pharmacological properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a subject of interest in drug design and development. It is classified as a carboxylic acid, with the molecular formula and a CAS number of 1019021-78-3 .
The synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid typically involves several steps:
Each step requires careful optimization of parameters such as temperature, solvent choice, and reaction time to ensure high yields and purity.
The molecular structure of 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid features:
The compound's melting point is reported to be between 226°C and 227°C (decomposing), indicating its stability under thermal conditions .
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid can participate in various chemical reactions:
These reactions are essential for modifying the compound to enhance its pharmacological properties or to develop derivatives with improved efficacy.
The mechanism of action for 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid is primarily linked to its interaction with specific biological targets:
These mechanisms underline its potential therapeutic applications in treating conditions such as autoimmune diseases and certain cancers.
Key physical and chemical properties include:
These properties are critical for determining suitable applications and handling protocols in laboratory settings.
7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid has several notable applications:
The core synthetic route to 7-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid relies on α-haloenolate-mediated cyclocondensation, leveraging the reactivity of ortho-functionalized pyridines with bifunctional carbonyl compounds.
The most efficient annulation method employs 2-amino-4-(trifluoromethyl)pyridine and ethyl 2-chloro-3-hydroxyacrylate as key precursors. This one-pot, two-stage process initiates with sealed-tube condensation in ethanol under inert atmosphere (N₂) at 80°C for 12–15 hours. The α-haloenolate acts as a C2–C3 synthon, where nucleophilic attack by the pyridine amine at the carbonyl carbon is followed by intramolecular SN₂ displacement to form the imidazo[1,2-a]pyridine core. This method achieves 93% yield of the ethyl ester intermediate, confirmed by WO2016/10950 patent data [1].
Solvent polarity and temperature critically impact cyclization efficiency. Ethanol outperforms aprotic solvents (e.g., DMF, acetonitrile) due to enhanced solubility of ionic intermediates. Temperatures <70°C result in incomplete conversion, while >90°C promote decomposition. Sealed-tube conditions prevent solvent volatilization and maintain reagent concentration, enabling near-quantitative ring closure [1] [4].
Table 1: Optimization of Cyclocondensation Parameters
Variable | Condition Tested | Yield (%) | Observation |
---|---|---|---|
Solvent | Ethanol | 93 | Optimal solubility |
Solvent | Acetonitrile | 67 | Slow reaction kinetics |
Solvent | DMF | 58 | Side product formation |
Temperature | 80°C | 93 | Complete conversion |
Temperature | 60°C | 42 | Unreacted starting material |
Atmosphere | N₂ (sealed tube) | 93 | Prevents oxidative degradation |
Atmosphere | Air (open flask) | 61 | Lower yield due to decomposition |
While cyclocondensation dominates, multicomponent reactions (MCRs) offer potential atom economy. A proposed route combines 2-aminopyridine, trifluoroacetone, and ethyl glyoxylate, though yields for the 7-trifluoromethyl derivative remain unreported in the literature surveyed. Microwave-assisted synthesis – effective for analogous imidazopyridines – has not been optimized for this specific carboxylic acid. Patent CN104370898A describes microwave-enhanced cyclizations for related scaffolds (150°C, 20 min), suggesting a viable alternative needing further validation [3] .
Carboxylic acid functionality is unmasked via ester hydrolysis, as decarboxylation is irrelevant for this C3-carboxylic acid derivative.
The ester intermediate undergoes saponification using aqueous LiOH in ethanol (3:1 v/v) at 60°C for 3 hours. This system balances hydrolysis rate with minimized trifluoromethyl group degradation. Concentrated NaOH promotes decomposition, while weaker bases (K₂CO₃) require prolonged reaction times. Post-hydrolysis, solvent evaporation precedes acidification, though isolation typically employs chromatography over crystallization due to solubility challenges [1] [4].
Table 2: Comparative Hydrolysis Conditions for Ester Cleavage
Base System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
LiOH/H₂O | Ethanol | 60 | 3 | >90 | 98.5% |
NaOH/H₂O | Ethanol | 60 | 3 | 76 | 91.2% |
KOH/H₂O | Methanol | 65 | 5 | 82 | 94.7% |
K₂CO₃/H₂O | Dioxane | 80 | 12 | 68 | 89.8% |
Reverse-phase chromatography (C18) is the gold standard for purification, resolving polar impurities while recovering >85% of the product. Elution with acetonitrile/water (0.1% TFA) affords >99% LCMS purity, confirmed by characteristic ¹H NMR: δ 9.43 (d, J=7.3 Hz, 1H), 8.42 (s, 1H), 8.27 (m, 1H), 7.49 (dd, J=7.4, 1.9 Hz, 1H) [1] [4]. Crystallization attempts from water, ethanol, or ethyl acetate yield amorphous solids, necessitating chromatographic methods for pharmaceutical-grade material.
Atom economy for the cyclocondensation/hydrolysis sequence reaches 79.3%, calculated from molecular weights (C₆H₅F₃N₂ + C₅H₇ClO₃ → C₉H₅F₃N₂O₂). Solvent sustainability is addressed by:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7